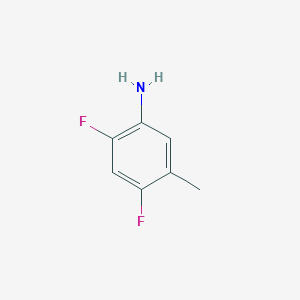

2,4-Difluoro-5-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKWEKJPNHPFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378579-56-6 | |

| Record name | 2,4-difluoro-5-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Anilines

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-5-methylaniline

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have emerged as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] this compound, a substituted aniline, represents a key intermediate within this class of molecules. Its unique arrangement of two electron-withdrawing fluorine atoms and an electron-donating methyl group on an aniline core makes it a versatile precursor for the synthesis of complex pharmaceutical and agrochemical agents.[3][4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound for its effective application in synthesis and molecular design. We will delve into its chemical identity, physical characteristics, spectroscopic signature, and safety protocols, providing both established data and predictive insights grounded in the behavior of structurally similar compounds.

Chemical and Structural Identity

Confirming the precise identity of a chemical intermediate is the foundational step for any successful research and development program. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1378579-56-6 | [6] |

| Molecular Formula | C₇H₇F₂N | [6] |

| Molecular Weight | 143.13 g/mol | [6] |

| SMILES | NC1=CC(C)=C(F)C=C1F | [6] |

| InChI Key | ISYXXORXVFRVKD-UHFFFAOYSA-N | [7] |

Structure:

Core Physicochemical Properties: A Quantitative Overview

The physicochemical properties of an intermediate dictate its behavior in reactions, its purification strategy, and its potential impact on the properties of the final product. The following table summarizes the available and predicted data for this compound.

| Property | Value / Description | Significance in Application |

| Appearance | Likely a liquid or low-melting solid at room temperature. Structurally related compounds like 2,4-difluoroaniline appear as clear brown or reddish-purple liquids.[4][5][8] | Influences material handling, storage, and choice of reaction solvents. |

| Melting Point | No experimental data available. The related 2,4-difluoroaniline has a melting point of -7.5 °C.[4][5][9] | Defines the solid-state handling requirements and is a key indicator of purity. |

| Boiling Point | No experimental data available. The isomer 2-fluoro-5-methylaniline boils at 80-86 °C under reduced pressure (11 mmHg).[10] 2,4-difluoroaniline boils at 170 °C at 753 mmHg.[4][5] | Essential for designing purification protocols such as distillation. |

| Density | No experimental data available. The density of 2,4-difluoroaniline is 1.268 g/mL at 25 °C.[4][5] | Important for process scale-up calculations and solvent selection. |

| Solubility | Expected to be poorly miscible in water, similar to 2,4-difluoroaniline which has a solubility of 1-5 g/100 mL.[4][5] Likely soluble in common organic solvents (e.g., ethers, chlorinated solvents, alcohols). | Crucial for selecting appropriate reaction and extraction solvents, and for developing purification and formulation strategies. |

| pKa (Predicted) | The pKa of the conjugate acid is predicted to be low for an aniline, likely around 3.3, due to the strong electron-withdrawing effect of the two fluorine atoms.[4][5][10][11] | Governs the compound's basicity, influencing its reactivity with acids and its behavior in different pH environments, which is critical for extraction and chromatography. |

| LogP (Predicted) | 1.86 | [6] |

| TPSA (Predicted) | 26.02 Ų | [6] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is non-negotiable for verifying the structure and purity of a synthetic intermediate. While specific spectra for this compound are not publicly available, its structural features allow for a confident prediction of its key spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons. The aromatic signals will exhibit complex splitting patterns (coupling) due to interactions with each other and with the adjacent fluorine atoms (H-F coupling). The amine protons may appear as a broad singlet, and the methyl group will be a singlet unless coupled to other nuclei.

-

¹³C NMR: The carbon spectrum will display seven unique signals. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants, which are highly characteristic. The chemical shifts will be influenced by the electronic effects of the fluorine, amine, and methyl substituents.

-

¹⁹F NMR: This is a definitive technique for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing unambiguous structural information.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

N-H Stretching: A pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

-

C=C Stretching: Aromatic ring vibrations in the 1500-1600 cm⁻¹ region.

-

C-F Stretching: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region, indicative of the aryl-fluorine bonds.

Experimental Workflow: A Framework for Characterization

A robust and self-validating workflow is essential to ensure the quality and consistency of any chemical intermediate used in research and development. The following diagram illustrates a standard protocol for the synthesis and characterization of a compound like this compound.

Caption: Standard workflow for the synthesis and quality control of a chemical intermediate.

This workflow ensures that the material proceeds from synthesis to final application only after its identity and purity have been rigorously confirmed by orthogonal analytical techniques. The choice of purification (distillation vs. chromatography) is dictated by the compound's boiling point and polarity, while the combination of NMR, MS, and IR provides an unassailable confirmation of the molecular structure.

Safety, Handling, and Storage

Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, it is prudent to adopt the handling precautions for the structurally similar and well-documented compound, 2,4-difluoroaniline.[12]

-

Hazard Classification: Assumed to be harmful or toxic. 2,4-difluoroaniline is classified as Acute Toxicity (Oral, Dermal, Inhalation).[12]

-

GHS Hazard Statements (Assumed):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[12]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[12]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a respirator may be necessary.[12]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents and acids.[5] An inert atmosphere is often recommended for anilines to prevent oxidation.[4][5]

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the strategic placement of its functional groups:

-

The Amine Group: The primary amine (-NH₂) is a versatile chemical handle. It can be readily diazotized and converted into a wide range of other functional groups or used in coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination) to build more complex molecules.

-

The Fluorine Substituents: The two fluorine atoms are critical for modulating the electronic properties of the aromatic ring and the final molecule. In medicinal chemistry, aryl fluorides are known to block sites of metabolic oxidation, thereby increasing the half-life of a drug.[1][2] They can also engage in favorable interactions with biological targets, enhancing binding potency.[1]

-

The Methyl Group: The methyl group provides an additional point of substitution and influences the lipophilicity and steric profile of the molecule.

As such, this compound is an attractive starting material for the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): Particularly in oncology, neurology, and infectious disease research, where fluorinated scaffolds are common.

-

Agrochemicals: Used in the development of advanced pesticides and herbicides where metabolic stability and target potency are key.[3]

-

Specialty Materials: Incorporated into polymers and other materials where its specific electronic and physical properties are desired.[3]

Conclusion

This compound is a specialized chemical intermediate with significant potential for the synthesis of high-value molecules in the pharmaceutical and chemical industries. Its key physicochemical characteristics—moderate lipophilicity, low basicity, and multiple reactive sites—make it a well-suited building block for modern molecular design. A thorough understanding of its properties, guided by the data presented in this guide, is essential for its safe handling and effective implementation in synthetic workflows. The continued development of novel fluorinated compounds will undoubtedly rely on versatile and well-characterized intermediates like this one.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. believechemical.com [believechemical.com]

- 5. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 3,4-Difluoro-5-methylaniline (1505944-46-6) for sale [vulcanchem.com]

- 8. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-Difluoroaniline [drugfuture.com]

- 10. 2-Fluoro-5-methylaniline CAS#: 452-84-6 [amp.chemicalbook.com]

- 11. 452-84-6 CAS MSDS (2-Fluoro-5-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2,4-Difluoro-5-methylaniline: A Key Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 2,4-Difluoro-5-methylaniline, a fluorinated aromatic amine with significant potential in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its properties, synthesis, and applications.

Introduction: The Strategic Importance of Fluorinated Anilines

The introduction of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Fluorinated anilines, in particular, serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3][4] this compound (CAS No. 1378579-56-6) is a key building block that combines the electronic effects of two fluorine atoms with the steric and electronic influence of a methyl group, offering a unique substitution pattern for synthetic exploration.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1378579-56-6 | ChemScene[5] |

| Molecular Formula | C₇H₇F₂N | ChemScene[5] |

| Molecular Weight | 143.13 g/mol | ChemScene[5], PubChem[6] |

| Appearance | Typically an off-white to light-colored solid or liquid | Inferred from related compounds |

| Purity | ≥97% | ChemScene[5] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[5] |

| LogP | 1.85542 | ChemScene[5] |

| Hydrogen Bond Donors | 1 | ChemScene[5] |

| Hydrogen Bond Acceptors | 1 | ChemScene[5] |

| SMILES | NC1=CC(C)=C(F)C=C1F | ChemScene[5] |

Synthesis of this compound

While specific, detailed public-domain synthesis protocols for this compound are not abundant, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of substituted fluoroanilines. A common approach involves the reduction of a corresponding nitroaromatic precursor.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1,2-Difluoro-4-methyl-5-nitrobenzene (Nitration)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

-

Addition of Starting Material: Slowly add 3,4-difluorotoluene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice and stir until the ice has melted. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound (Reduction)

-

Catalytic Hydrogenation (Method A):

-

Dissolve the 1,2-Difluoro-4-methyl-5-nitrobenzene intermediate in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.[7]

-

Add a catalytic amount of palladium on carbon (5-10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.[8]

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the desired aniline.

-

-

Metal-Acid Reduction (Method B):

-

In a round-bottom flask, suspend iron powder in a mixture of ethanol and water.

-

Add a catalytic amount of hydrochloric acid and heat the mixture to reflux.

-

Add a solution of the 1,2-Difluoro-4-methyl-5-nitrobenzene intermediate in ethanol dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, make it alkaline with a base (e.g., sodium carbonate), and filter to remove the iron salts.

-

Extract the filtrate with an organic solvent, wash the organic layer, dry, and concentrate to obtain the product.

-

Spectroscopic Analysis

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound. While specific spectra for this compound are typically available from commercial suppliers upon request, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group, a broad singlet for the amine protons (which may exchange with D₂O), and distinct aromatic proton signals with coupling patterns influenced by the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon and the six aromatic carbons. The carbon signals will exhibit splitting due to C-F coupling, which is a characteristic feature of fluorinated aromatic compounds.

-

¹⁹F NMR: The fluorine NMR spectrum should show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the adjacent aromatic protons.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (143.13 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C-F stretching (typically in the 1100-1300 cm⁻¹ region).

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of biologically active molecules. The difluoro substitution can significantly impact the pKa of the aniline nitrogen and provide sites for hydrogen bonding, while the methyl group can occupy hydrophobic pockets in target proteins.

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted aniline moieties. The specific electronic and steric properties of this compound could be leveraged in the design of novel inhibitors. For instance, substituted anilines are core fragments in drugs like lapatinib.[4]

-

Central Nervous System (CNS) Disorders: The ability of fluorine to improve blood-brain barrier penetration makes fluorinated intermediates like this one attractive for the development of drugs targeting the CNS. For example, cariprazine, an antipsychotic, is synthesized from a substituted aniline.[4]

-

Infectious Diseases: Fluoroanilines are used in the synthesis of various antibacterial and antiviral agents.

Workflow for a Fragment-Based Drug Discovery Application

Caption: Workflow for utilizing this compound in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7] Keep the container tightly closed.

-

Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the difluoro and methyl substitutions, make it an attractive building block for the synthesis of novel compounds with enhanced biological activity and improved pharmacokinetic profiles. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers and developers in the chemical and pharmaceutical industries.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. 2,3-Difluoro-5-methylaniline | C7H7F2N | CID 117100523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]

- 8. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 2,4-Difluoro-5-methylaniline

This guide provides a comprehensive technical overview of 2,4-Difluoro-5-methylaniline, a critical building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, spectroscopic profile, synthesis, and its pivotal role in the development of targeted therapeutics.

Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery

The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound, a strategically substituted aniline, serves as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group, modulates the reactivity and physicochemical properties of the aniline core, making it an attractive scaffold for targeting a range of biological entities. This guide will explore the fundamental molecular aspects of this compound and its application in the synthesis of kinase inhibitors.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₇H₇F₂N and a molecular weight of 143.13 g/mol .[1][2] The molecule consists of a benzene ring substituted with an amino group, two fluorine atoms at positions 2 and 4, and a methyl group at position 5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1378579-56-6 | [1][2] |

| Molecular Formula | C₇H₇F₂N | [1][2] |

| Molecular Weight | 143.13 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Purity | ≥97% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

| SMILES | Nc1cc(C)c(F)cc1F | [2] |

| InChI Key | BXKWEKJPNHPFTM-UHFFFAOYSA-N | [3] |

Structural Elucidation: A Note on Crystallography

As of the writing of this guide, the single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible databases. However, analysis of crystal structures of similar substituted anilines reveals common packing motifs governed by hydrogen bonding and π-π stacking interactions.[4] The presence of the amino group allows for the formation of N-H···N or N-H···F hydrogen bonds, which would likely influence the supramolecular assembly of this compound in the solid state.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic region will be characterized by complex splitting patterns due to proton-proton and proton-fluorine couplings.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic H (at C6) | 6.8 - 7.0 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| Aromatic H (at C3) | 6.6 - 6.8 | dd | J(H-F) ≈ 10-12, J(H-H) ≈ 8-9 |

| -NH₂ | 3.5 - 4.5 | br s | - |

| -CH₃ | 2.1 - 2.3 | s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic signals for the seven carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants (¹JCF).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-NH₂ (C1) | 140 - 145 | t |

| C-F (C2) | 150 - 155 | d, ¹JCF ≈ 240-250 Hz |

| C-H (C3) | 115 - 120 | d, ²JCF ≈ 20-25 Hz |

| C-F (C4) | 155 - 160 | d, ¹JCF ≈ 240-250 Hz |

| C-CH₃ (C5) | 125 - 130 | d |

| C-H (C6) | 110 - 115 | d, ²JCF ≈ 20-25 Hz |

| -CH₃ | 15 - 20 | s |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the N-H stretching of the primary amine, C-F stretching, and aromatic C-H and C=C stretching vibrations.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Doublet |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 143. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals, such as HCN, H, and CH₃.

Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its application in drug development. While a specific detailed protocol for this compound is not widely published, a common and effective method for the synthesis of substituted anilines is the reduction of the corresponding nitroaromatic compound.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed via the reduction of 1,5-difluoro-2-methyl-4-nitrobenzene. This nitroaromatic precursor can be synthesized from commercially available starting materials through standard aromatic substitution reactions.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reduction of 1,5-Difluoro-2-methyl-4-nitrobenzene

This protocol is a representative procedure based on established methods for the reduction of nitroaromatics.[5]

Materials:

-

1,5-Difluoro-2-methyl-4-nitrobenzene

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

To a stirred suspension of iron powder (10 equivalents) in a mixture of ethanol and water, add a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux.

-

Add a solution of 1,5-Difluoro-2-methyl-4-nitrobenzene (1 equivalent) in ethanol dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Drug Development: A Key Building Block for Kinase Inhibitors

Fluorinated anilines are prominent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase active site. This compound is a valuable intermediate for the synthesis of potent and selective kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1).[6]

Role in VEGFR-2 and FGFR-1 Inhibition

VEGFR-2 and FGFR-1 are receptor tyrosine kinases that play crucial roles in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[7][8][9][10] Inhibiting these kinases is a validated therapeutic strategy for the treatment of various solid tumors. A series of substituted 4-(phenylamino)pyrrolo[2,1-f][4][11][12]triazines have been identified as potent dual inhibitors of VEGFR-2 and FGFR-1.[6] The 2,4-difluoro-5-(substituted)phenylamino moiety, derived from this compound, is a key structural feature of these inhibitors, contributing to their high potency and favorable pharmacokinetic properties.[6]

Caption: Inhibition of the VEGFR-2 signaling pathway by kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its unique electronic and structural properties, conferred by the specific arrangement of fluoro and methyl substituents on the aniline ring, make it an ideal starting material for the development of targeted therapies, particularly in the field of oncology. This guide has provided a comprehensive overview of its molecular structure, spectroscopic characteristics, a plausible synthetic route, and its critical role in the generation of potent kinase inhibitors. Further research into the crystallographic analysis and exploration of its utility in the synthesis of other biologically active molecules will undoubtedly continue to expand the importance of this compound in medicinal chemistry.

References

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C7H7F2N) [pubchemlite.lcsb.uni.lu]

- 3. 5-Fluoro-2-methylaniline(367-29-3) 13C NMR [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. altmeyers.org [altmeyers.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of 2,4-Difluoro-5-methylaniline

Prepared by: A Senior Application Scientist

Introduction

2,4-Difluoro-5-methylaniline is an important synthetic intermediate in the development of pharmaceuticals and agrochemicals. The precise substitution pattern of the aromatic ring, featuring two electron-withdrawing fluorine atoms and one electron-donating methyl group on an aniline scaffold, imparts unique chemical properties that are of significant interest to researchers in drug discovery and materials science. A thorough understanding of its molecular structure and electronic environment is paramount for its effective utilization. This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound, offering both theoretical background and practical insights into data interpretation.

Given the limited availability of public experimental spectra for this specific compound, this guide will leverage high-quality computational predictions, validated against experimental data from structurally analogous compounds. This approach ensures a robust and reliable characterization, adhering to the principles of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the local electronic environments of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Theoretical Basis & Experimental Causality

The chemical shifts in NMR are highly sensitive to the electron density around a nucleus. The fluorine atoms, being highly electronegative, will deshield adjacent nuclei, causing their resonances to appear at higher chemical shifts (downfield). Conversely, the electron-donating amino (-NH₂) and methyl (-CH₃) groups will shield nearby nuclei, shifting their signals to lower chemical shifts (upfield). Furthermore, spin-spin coupling between ¹H, ¹³C, and ¹⁹F nuclei provides through-bond connectivity information, which is crucial for unambiguous signal assignment.

The choice of solvent for NMR analysis is critical. A deuterated solvent that does not interact strongly with the analyte is preferred to avoid shifts in resonance. Chloroform-d (CDCl₃) is a common choice for neutral organic molecules like the target compound.

Predicted ¹H NMR Spectroscopy

Experimental Protocol:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

Data Interpretation:

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show three distinct regions: the aromatic region, the amino proton region, and the methyl proton region.

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ~6.85 | dd | J(H,F) ≈ 8.0, J(H,H) ≈ 2.0 | H-6 |

| ~6.60 | d | J(H,F) ≈ 12.0 | H-3 |

| ~3.70 | br s | - | -NH₂ |

| ~2.15 | s | - | -CH₃ |

-

Aromatic Protons: The proton at the 6-position (H-6) is expected to be a doublet of doublets due to coupling with the adjacent fluorine at C-4 and the meta-proton at C-3. The proton at the 3-position (H-3) will likely appear as a doublet due to coupling with the fluorine at C-4.

-

Amino Protons: The amino protons typically appear as a broad singlet, and their chemical shift can be concentration and temperature-dependent.

-

Methyl Protons: The methyl protons will be a sharp singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectroscopy

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

-

Proton decoupling is generally used to simplify the spectrum to singlets for each carbon.

Data Interpretation:

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

| Predicted Chemical Shift (ppm) | Multiplicity (in ¹³C-{¹H} spectrum) | Assignment |

| ~150.0 | d (¹J(C,F) ≈ 240 Hz) | C-2 |

| ~145.0 | d (¹J(C,F) ≈ 235 Hz) | C-4 |

| ~130.0 | d (²J(C,F) ≈ 10 Hz) | C-1 |

| ~120.0 | d (²J(C,F) ≈ 15 Hz) | C-5 |

| ~115.0 | dd (²J(C,F) ≈ 20 Hz, ³J(C,F) ≈ 5 Hz) | C-3 |

| ~110.0 | d (³J(C,F) ≈ 5 Hz) | C-6 |

| ~15.0 | s | -CH₃ |

The large one-bond C-F coupling constants are characteristic and provide definitive evidence for the positions of the fluorine atoms.

Predicted ¹⁹F NMR Spectroscopy

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹⁹F NMR spectrum. ¹⁹F has a high natural abundance and receptivity, making this a sensitive experiment.

-

Proton decoupling can be used to simplify the spectrum.

Data Interpretation:

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts are sensitive to the electronic environment.[1][2]

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -130 | d | F at C-2 |

| ~ -140 | d | F at C-4 |

The chemical shifts are reported relative to a standard, commonly CFCl₃. The observed multiplicity will be due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy

Theoretical Basis:

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key vibrational modes include the N-H stretches of the amine, C-H stretches of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and the C-F stretches.

Experimental Protocol:

-

For a solid sample, a KBr pellet can be prepared, or an Attenuated Total Reflectance (ATR) accessory can be used.

-

For a liquid, a thin film between salt plates is suitable.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Interpretation:

| Frequency Range (cm⁻¹) | Vibration | Assignment |

| 3500-3300 | N-H stretch | Primary amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Methyl (-CH₃) |

| 1620-1580 | C=C stretch | Aromatic ring |

| 1300-1100 | C-F stretch | Aryl-Fluorine |

The N-H stretching region will likely show two bands, characteristic of a primary amine (symmetric and asymmetric stretches). The C-F stretches are typically strong and found in the fingerprint region.

Mass Spectrometry (MS)

Theoretical Basis:

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is a common technique that will generate a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable structural information.

Experimental Protocol:

-

A small amount of the sample is introduced into the mass spectrometer.

-

The sample is ionized, typically using a 70 eV electron beam in EI mode.

-

The resulting ions are separated by their m/z ratio and detected.

Data Interpretation:

-

Molecular Ion (M⁺): The molecular weight of this compound is 143.13 g/mol . The molecular ion peak is expected at m/z = 143.

-

Key Fragmentation Patterns: Common fragmentation pathways for anilines include the loss of a hydrogen atom to form [M-H]⁺ and cleavage of the C-N bond. The presence of the methyl group may lead to the loss of a methyl radical ([M-15]⁺).

| m/z | Possible Fragment |

| 143 | [C₇H₇F₂N]⁺ (Molecular Ion) |

| 128 | [M - CH₃]⁺ |

| 115 | [M - NCH₃]⁺ |

UV-Vis Spectroscopy

Theoretical Basis:

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring. The amino and methyl groups are auxochromes that can cause a bathochromic (red) shift of these absorptions.

Experimental Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

-

Record the absorption spectrum, typically from 200 to 400 nm.

Data Interpretation:

The UV-Vis spectrum is expected to show one or two absorption bands characteristic of a substituted benzene ring. The primary band (π → π*) is typically observed around 240-260 nm, with a secondary, less intense band at longer wavelengths (around 280-300 nm).

Workflow and Data Relationship Diagrams

Spectroscopic Characterization Workflow

References

A Senior Application Scientist's Guide to 2,4-Difluoro-5-methylaniline: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides an in-depth examination of 2,4-Difluoro-5-methylaniline (CAS No. 1378579-56-6), a critical fluorinated intermediate in the synthesis of complex organic molecules.[1][2] We will explore its fundamental physicochemical properties, detail robust synthetic methodologies with an emphasis on the rationale behind procedural choices, and survey its reactivity profile. The primary focus is on its application as a versatile building block in the development of novel pharmaceutical and agrochemical agents, where the unique electronic properties imparted by its substituent pattern are leveraged to modulate bioactivity and metabolic stability. This document is intended to serve as a practical resource for scientists engaged in discovery and process chemistry.

Introduction: The Strategic Value of Fluorinated Anilines

Fluorine-containing organic compounds have become indispensable in modern drug discovery and materials science.[3] The introduction of fluorine atoms into an active molecule can profoundly alter its properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a prime example of a "privileged" scaffold, offering a unique combination of substituents that chemists can exploit.

The strategic placement of its functional groups provides a blueprint for its synthetic utility:

-

Amino Group: A versatile handle for a vast array of transformations, including N-acylation, N-alkylation, diazotization, and participation in cross-coupling reactions.

-

Fluorine Atoms: Positioned at C2 and C4, they significantly modulate the electron density of the aromatic ring, influencing its reactivity and the pKa of the aniline nitrogen. This electronic withdrawal enhances the aniline's utility in certain nucleophilic substitution reactions and can be crucial for tuning the properties of the final product.[4]

-

Methyl Group: The C5-methyl group provides an additional point of differentiation from its non-methylated analog (2,4-difluoroaniline) and can play a key role in establishing specific steric and electronic interactions in a drug-receptor binding pocket.

This guide will deconstruct the synthesis and application of this high-value intermediate, providing both theoretical grounding and practical, actionable protocols.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1378579-56-6 | [1][2] |

| Molecular Formula | C₇H₇F₂N | [1] |

| Molecular Weight | 143.13 g/mol | [1] |

| Appearance | Clear yellow to brown liquid | [5] |

| Boiling Point | Not specified; (Related compound 2,4-difluoroaniline: 170 °C/753 mmHg) | [6] |

| Density | Not specified; (Related compound 2,4-difluoroaniline: 1.268 g/mL at 25 °C) | [6] |

| SMILES | NC1=CC(C)=C(F)C=C1F | [1] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |

| LogP | 1.855 | [1] |

Note: Some physical data is inferred from the closely related and more widely documented compound, 2,4-difluoroaniline, where direct data for the 5-methyl derivative is unavailable.

Synthesis Methodologies: A Rational Approach

The synthesis of substituted fluoroanilines often involves multi-step sequences that begin with readily available chlorinated aromatic compounds. A common and industrially relevant strategy involves a two-stage process: nucleophilic aromatic substitution (SNAr) to introduce fluorine atoms, followed by the reduction of a nitro group.

A plausible and efficient pathway to this compound is adapted from established methods for analogous compounds, such as the synthesis of 2,4-difluoroaniline from 2,4,5-trichloronitrobenzene.[7][8]

Caption: Plausible two-step synthesis of this compound.

Step 1: Halogen Exchange (Halex) Reaction

-

Objective: To selectively replace the two most activated chlorine atoms with fluorine.

-

Mechanism: This is a classic nucleophilic aromatic substitution (SNAr) reaction. The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The chlorine atoms at C2 and C4 are therefore susceptible to displacement by the fluoride ion.

-

Causality in Reagent Selection:

-

Anhydrous Potassium Fluoride (KF): A common and cost-effective source of fluoride ions. It is crucial that the KF is anhydrous, as water will compete as a nucleophile and lead to undesired phenol byproducts.

-

High-Boiling Aprotic Polar Solvent (e.g., Sulfolane): Required to achieve the high temperatures (160-180°C) necessary to overcome the activation energy of the reaction and to adequately dissolve the potassium fluoride salt.

-

Phase Transfer Catalyst (e.g., Cesium Fluoride or a Quaternary Ammonium Salt): Often used to improve the solubility and reactivity of the fluoride salt in the organic solvent, thereby accelerating the reaction rate and improving yields.[7][9]

-

Step 2: Catalytic Hydrogenation

-

Objective: To simultaneously reduce the nitro group to an amine and remove the remaining chlorine atom via hydrogenolysis.

-

Mechanism: The reaction proceeds on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the metal surface, and the nitro-aromatic compound coordinates to the catalyst. A stepwise transfer of hydrogen atoms reduces the nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the final amine (-NH₂). Concurrently, the carbon-chlorine bond is cleaved by hydrogenolysis.

-

Causality in Reagent Selection:

-

Palladium on Carbon (5% Pd/C): This is a highly effective and selective catalyst for both nitro group reductions and dehalogenations.[8] It offers high activity under relatively mild conditions and can be easily removed by filtration after the reaction is complete.

-

Sodium Acetate (NaOAc): Added as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the dechlorination step.[8] This is critical to prevent the protonation of the newly formed aniline, which would deactivate it and could lead to catalyst poisoning or side reactions.

-

Methanol: A standard solvent for hydrogenation reactions, as it readily dissolves the substrate and hydrogen gas and is inert under the reaction conditions.

-

Detailed Experimental Protocols

The following protocols are illustrative and adapted from established procedures for structurally similar compounds.[8] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5-Chloro-2,4-difluoro-nitrotoluene (Intermediate)

Caption: Workflow for the synthesis of the fluorinated intermediate.

Step-by-Step Methodology:

-

Reactor Charging: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4,5-dichloro-2-nitrotoluene (1.0 equiv), anhydrous potassium fluoride (5.0 equiv), and tetramethyl sulfone (sulfolane) (approx. 6 mL per 5 g of starting material).

-

Heating and Reaction: Heat the reaction mixture to 170-180°C with vigorous stirring. Maintain this temperature for 18-20 hours.

-

Scientist's Note: Vigorous stirring is essential to ensure good contact between the solid KF and the dissolved substrate. The high temperature is required to drive the SNAr reaction, which is typically slow.

-

-

Reaction Monitoring: Periodically take small aliquots from the reaction mixture, perform a mini-workup, and analyze by GC-MS or TLC to monitor the consumption of the starting material.

-

Workup - Steam Distillation: Upon completion, allow the mixture to cool to below 100°C. Carefully add water and set up for steam distillation. Collect the distillate (approx. 150 mL per 5 g of starting material).

-

Rationale: Steam distillation is an effective method for separating the volatile organic product from the high-boiling solvent and inorganic salts.

-

-

Extraction: Extract the aqueous distillate with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil. Purify this oil using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 5-chloro-2,4-difluoro-nitrotoluene.

Protocol 2: Synthesis of this compound (Final Product)

Step-by-Step Methodology:

-

Reactor Charging: To a hydrogenation vessel, add 5-chloro-2,4-difluoro-nitrotoluene (1.0 equiv), sodium acetate (1.05 equiv), and methanol (approx. 30 mL per 1 g of substrate).

-

Catalyst Addition: Carefully add 5% palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).

-

Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents and hydrogen. Handle with care in an inert atmosphere if possible.

-

-

Hydrogenation: Seal the vessel and purge the system several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 20-50 psi, but follow equipment specifications) and stir the mixture vigorously.

-

Heating: Heat the reaction mixture to 60°C. The reaction is often exothermic initially. Monitor the uptake of hydrogen. The reaction is typically complete in 3-5 hours.[8]

-

Workup and Filtration: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst and sodium acetate.

-

Rationale: Celite is a filter aid that prevents the fine catalyst particles from clogging the filter paper.

-

-

Isolation: Rinse the filter cake with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or chromatography if necessary.

Safety and Handling

While specific toxicological data for this compound is limited, it should be handled with the care afforded to other aniline derivatives and fluorinated aromatic compounds.[10][11]

-

Hazard Classification: Assumed to be harmful if swallowed, toxic in contact with skin, and toxic if inhaled, similar to 2,4-difluoroaniline.[10] May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[12]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling. Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

In case of Exposure:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

-

Skin: Remove contaminated clothing and wash the affected area immediately with soap and water.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic fluorination in modern chemical synthesis. Its carefully arranged substituents provide a robust and versatile platform for the construction of complex molecular architectures. The synthetic routes, grounded in well-understood organofluorine chemistry, are scalable and efficient. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals continues to grow, the importance of key intermediates like this compound will only increase, making it a vital component in the toolbox of the research and development scientist.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound - CAS:1378579-56-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,5-difluoro-N-methylaniline hydrochloride | 1235441-12-9 | Benchchem [benchchem.com]

- 5. 2-Fluoro-5-methylaniline CAS#: 452-84-6 [amp.chemicalbook.com]

- 6. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]

- 7. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 8. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 9. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. southernag.com [southernag.com]

- 12. cms9files.revize.com [cms9files.revize.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2,4-Difluoro-5-methylaniline in Modern Pharmaceutical Synthesis

Introduction: 2,4-Difluoro-5-methylaniline is a highly functionalized aromatic building block whose strategic importance in pharmaceutical development has grown considerably, particularly in the synthesis of targeted therapies like kinase inhibitors. The unique electronic and steric properties conferred by its trifunctional substitution pattern—two fluorine atoms, a methyl group, and an amino group—provide medicinal chemists with a versatile scaffold to optimize drug candidates' potency, selectivity, and pharmacokinetic profiles. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aniline, making it an ideal nucleophile for key bond-forming reactions. This guide provides an in-depth analysis of its applications, causality-driven experimental protocols, and the scientific rationale behind its use in the synthesis of complex pharmaceutical intermediates.

Part 1: Core Characteristics and Safety Profile

Before its integration into a synthetic workflow, a thorough understanding of the physicochemical properties and handling requirements of this compound is paramount.

Physicochemical Data

The compound's properties are summarized below, providing essential data for reaction planning and characterization.[1][2]

| Property | Value | Source |

| CAS Number | 1378579-56-6 | [1][2] |

| Molecular Formula | C₇H₇F₂N | [1] |

| Molecular Weight | 143.13 g/mol | [1] |

| Appearance | Varies; typically a liquid or low-melting solid | N/A |

| Purity | ≥97% is commercially common | [1] |

| SMILES | NC1=CC(C)=C(F)C=C1F | [1][2] |

Safety and Handling

This compound and related fluoroanilines are classified as hazardous substances and require strict adherence to safety protocols.[3][4]

-

Hazards: Harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[3][4] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4]

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[4][5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Prevent contact with skin, eyes, and clothing.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and approved eye/face protection (safety glasses and face shield).[3][4]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place, often under refrigerated conditions (2-8°C).[2] Keep away from heat, sparks, and open flames.[5][6]

Part 2: The Rationale for Fluorination in Drug Design

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The 2,4-difluoro substitution pattern on the aniline ring is not arbitrary; it is a carefully selected motif designed to modulate several key molecular properties.

-

pKa Modulation: The strong electron-withdrawing effect of the two fluorine atoms lowers the pKa of the anilino group. This reduced basicity is crucial, as it prevents protonation under physiological pH, which can be detrimental to cell membrane permeability and target engagement.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to oxidative metabolism by Cytochrome P450 enzymes can block these pathways, thereby increasing the drug's half-life and bioavailability.

-

Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in a target protein's active site, enhancing binding affinity and selectivity.

-

Reaction Directing Effects: The ortho- and para-fluorine atoms strongly activate the C1 position (the carbon bearing the amino group) for nucleophilic aromatic substitution (SNAr), a pivotal reaction for constructing the core scaffolds of many kinase inhibitors.[7]

Caption: Electronic and steric contributions of substituents.

Part 3: Core Application Protocol: Synthesis of a Kinase Inhibitor Intermediate via SNAr

One of the most powerful applications of this compound is its use as a nucleophile in SNAr reactions to form diarylamine linkages, a common motif in kinase inhibitors.[7] The following protocol outlines a representative synthesis where the aniline displaces a chlorine atom from an activated heterocyclic core.

Reaction Scheme

This reaction exemplifies the coupling of the aniline with a generic chloro-substituted heterocyclic scaffold, a common strategy in constructing inhibitors for receptors like VEGFR-2 and FGFR-1.[7]

Caption: General SNAr coupling reaction workflow.

Detailed Experimental Protocol

Objective: To synthesize the N-(heteroaryl)-2,4-difluoro-5-methylaniline intermediate.

Materials:

-

This compound (1.0 eq)

-

4-Chloro-pyrrolotriazine (or similar electrophile) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylacetamide (DMA)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chloro-heterocycle (1.1 eq).

-

Solvent and Base Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMA to dissolve the solids (concentration typically 0.1-0.5 M). Add DIPEA (2.5 eq) to the mixture.

-

Causality: DMA is a polar aprotic solvent that effectively solvates the reactants and intermediates without interfering with the reaction. DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction, driving it to completion.

-

-

Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% EtOAc in hexanes. The disappearance of the starting aniline is a key indicator of reaction completion (typically 4-12 hours).

-

Self-Validation: The emergence of a new, typically less polar spot on the TLC plate corresponding to the product, and the consumption of the limiting reagent, confirms the reaction is proceeding.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with EtOAc and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

-

Causality: The aqueous washes remove the DMA solvent, excess base (DIPEA), and any salts formed during the reaction.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of EtOAc in hexanes to isolate the pure product.

Part 4: Analytical Characterization and Data Validation

Confirming the identity and purity of the synthesized product is a critical, self-validating step.

| Analytical Method | Purpose | Expected Observations |

| LC-MS | Confirm product mass & purity | A major peak in the chromatogram with the correct [M+H]⁺ mass for the target diaryl-amine. Purity >95%. |

| ¹H NMR | Structural Elucidation | Disappearance of the aniline N-H protons. Appearance of characteristic aromatic and heterocyclic protons with expected splitting patterns and integration. |

| ¹⁹F NMR | Confirm Fluorine Presence | Two distinct signals in the aromatic region, each likely a doublet of doublets, confirming the 2,4-difluoro substitution pattern. |

| ¹³C NMR | Carbon Skeleton Confirmation | Appearance of quaternary carbon signals for the C-N linkage and shifts in aromatic carbons adjacent to the new bond. |

References

The Strategic Application of 2,4-Difluoro-5-methylaniline in the Synthesis of Advanced Agrochemicals

Introduction: The Imperative for Innovation in Agrochemicals

The global agricultural landscape is in a perpetual state of evolution, driven by the dual pressures of a burgeoning population and the escalating challenges of climate change. In this dynamic environment, the development of novel, highly effective, and environmentally benign agrochemicals is not merely a commercial endeavor but a scientific necessity. The strategic incorporation of fluorine atoms into the molecular architecture of pesticides and herbicides has emerged as a paramount strategy for enhancing their efficacy, metabolic stability, and overall performance.[1][2] This guide focuses on the versatile chemical intermediate, 2,4-Difluoro-5-methylaniline (CAS No. 1378579-56-6), and its potential applications in the synthesis of next-generation agrochemicals.[3][4] While its direct role in widely commercialized agrochemicals is not extensively documented in public literature, its structural motifs are indicative of its potential as a key building block for potent fungicides and herbicides. This document serves as a comprehensive technical guide for researchers and drug development professionals, elucidating the rationale and experimental protocols for leveraging this promising intermediate.

Physicochemical Properties and Synthetic Rationale

This compound is a trifunctional aromatic compound, presenting a nucleophilic amino group, and a benzene ring activated by two electron-withdrawing fluorine atoms and a weakly electron-donating methyl group. This unique electronic configuration imparts distinct reactivity and physicochemical properties to the molecule, making it an attractive starting material for agrochemical synthesis.

| Property | Value | Source |

| CAS Number | 1378579-56-6 | [4] |

| Molecular Formula | C₇H₇F₂N | [4] |

| Molecular Weight | 143.14 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity | ≥98% | [3] |

The presence of two fluorine atoms can significantly enhance the biological activity of the final agrochemical product by:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation in target organisms and the environment.[1]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes or receptors, thereby increasing the potency of the agrochemical.

-

Improved Bioavailability: The lipophilicity conferred by fluorine can facilitate the transport of the molecule across biological membranes, ensuring it reaches its site of action more efficiently.[1]

Application in the Synthesis of Pyrazole Carboxamide Fungicides: A Hypothetical Protocol

Pyrazole carboxamide fungicides are a significant class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the mitochondrial respiratory chain in pathogenic fungi.[5][6][7] The synthesis of these compounds often involves the coupling of a pyrazole carboxylic acid derivative with a substituted aniline. Herein, we present a detailed, albeit illustrative, protocol for the synthesis of a novel pyrazole carboxamide fungicide using this compound as a key intermediate.

Overall Synthetic Scheme

Caption: Synthetic pathway for a novel pyrazole carboxamide fungicide.

Step 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

This initial step involves the conversion of the corresponding carboxylic acid to the more reactive acyl chloride. This is a standard procedure in organic synthesis, preparing the pyrazole moiety for coupling with the aniline.

Protocol:

-

To a stirred solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.

Causality: The use of oxalyl chloride or thionyl chloride is a standard and efficient method for converting carboxylic acids to acyl chlorides. The catalytic amount of DMF facilitates the reaction by forming a Vilsmeier intermediate. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.

Step 2: Synthesis of N-(2,4-difluoro-5-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

This is the key coupling step where the aniline derivative is reacted with the pyrazole acyl chloride to form the final amide product.

Protocol:

-

Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the aniline solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-(2,4-difluoro-5-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Causality: Triethylamine acts as a base to neutralize the HCl generated during the amidation reaction, driving the reaction to completion. The aqueous workup is necessary to remove the triethylamine hydrochloride salt and any unreacted starting materials. Column chromatography is a standard purification technique to isolate the final product in high purity.

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of a novel fungicide.

Conclusion and Future Perspectives

This compound represents a valuable, yet perhaps underutilized, building block in the design and synthesis of novel agrochemicals. The strategic placement of its functional groups provides a versatile platform for creating complex molecules with potentially enhanced biological activity and favorable physicochemical properties. The illustrative protocol provided herein for the synthesis of a pyrazole carboxamide fungicide demonstrates a plausible and scientifically sound application of this intermediate. Researchers in the agrochemical sector are encouraged to explore the reactivity of this compound in the development of new herbicides, insecticides, and fungicides. Further derivatization of the aniline nitrogen, or reactions involving the aromatic ring, could lead to the discovery of new classes of crop protection agents with novel modes of action, contributing to a more sustainable and productive agricultural future.

References

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1378579-56-6 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

analytical methods for 2,4-Difluoro-5-methylaniline characterization

An Application Guide to the Comprehensive Analytical Characterization of 2,4-Difluoro-5-methylaniline

Introduction

This compound is a key fluorinated building block in organic synthesis, particularly valued in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Its specific substitution pattern, featuring two fluorine atoms and a methyl group on the aniline core, imparts unique electronic and lipophilic properties to target molecules. Given its role as a critical starting material, the rigorous verification of its identity, purity, and stability is paramount to ensure the quality, safety, and efficacy of the final products.

This document, intended for researchers, analytical scientists, and drug development professionals, provides a detailed framework of validated analytical methods for the comprehensive characterization of this compound. We will explore a multi-technique approach, leveraging the strengths of chromatography and spectroscopy to build a complete analytical profile of the compound. The protocols herein are designed to be self-validating and are grounded in established analytical principles, explaining the causality behind experimental choices to ensure robust and reproducible results.

Physicochemical Profile

A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the analyte. These properties inform choices in solvent selection, chromatographic conditions, and sample handling.

| Property | Value | Source |

| CAS Number | 1378579-56-6 | [1] |

| Molecular Formula | C₇H₇F₂N | [1] |

| Molecular Weight | 143.14 g/mol | |

| Appearance | Solid | |

| Purity (Typical) | ≥97% - 98% | [1] |

| Storage | Sealed in dry, 2-8°C, keep in dark place | [1] |

Part 1: Chromatographic Purity and Impurity Profiling

Chromatographic techniques are essential for separating the primary compound from process-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is ideal for a moderately polar compound like this compound. The inclusion of a mild acid in the mobile phase is critical; it protonates the aniline's amino group, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing interactions with residual silanols on the silica-based column packing.[2][3]

1. Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chemicals and Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or ultrapure

-

Formic Acid (FA), LC-MS grade

-

This compound Reference Standard (RS) and sample

3. Chromatographic Conditions:

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for aromatic amines. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for reversed-phase. FA ensures analyte is protonated. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |

| Gradient | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-20 min: 80% to 20% B; 20-25 min: 20% B | A gradient elution ensures that impurities with a wide range of polarities are effectively separated and eluted. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Maintains consistent retention times and efficiency. |

| Detection | UV at 254 nm | Aniline derivatives typically exhibit strong absorbance at this wavelength. A DAD can be used to confirm peak purity. |

| Injection Vol. | 10 µL | |

4. Sample Preparation:

-

Reference Standard (RS) Solution: Accurately weigh ~10 mg of the RS into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.

-

Sample Solution: Prepare the sample in the same manner as the RS solution.

5. System Suitability Test (SST):

-

Inject the RS solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The theoretical plates should be ≥ 2000 and the tailing factor should be ≤ 2.0. This validates that the system is performing adequately for the analysis.

6. Procedure:

-

Inject a blank (diluent), followed by the five SST injections of the RS.

-

Inject the sample solution in duplicate.

-